Ceftizoxime is a broad-spectrum, third-generation cephalosporin antibiotic. It was originally developed and marketed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in the 1980s []. While no longer available in the US since 2007, ceftizoxime remains an important antibiotic in many parts of the world due to its effectiveness against a wide range of bacterial infections [].
Ceftizoxime is a semisynthetic molecule derived from the nucleus of the fungus Cephalosporium acremonium []. Its structure features a beta-lactam ring, a core component of all penicillins and cephalosporins, crucial for its antibacterial activity. Additionally, it possesses a methoximino cephalosporin side chain, contributing to its broad-spectrum properties and resistance to certain beta-lactamase enzymes produced by bacteria [].
The exact synthesis pathway for ceftizoxime is proprietary information, but it likely involves a multi-step chemical process starting with the core of cephalosporin C derived from the fungus []. Ceftizoxime undergoes hydrolysis (breakdown by water) in acidic or basic environments, leading to the inactive product desacetylcefotizoxime [].
Like other beta-lactam antibiotics, ceftizoxime works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. PBPs are enzymes essential for the formation of the peptidoglycan layer, a critical structural component of the bacterial cell wall. By binding to PBPs, ceftizoxime prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to cell death [].
Ceftizoxime is generally well-tolerated, but common side effects include diarrhea, nausea, and rash []. In rare cases, it can cause severe allergic reactions, including anaphylaxis []. Prolonged use of ceftizoxime, like other antibiotics, can disrupt the gut microbiome and increase the risk of C. Diff infections.
Specific data on toxicity, flammability, and reactivity of ceftizoxime is limited. However, as with most cephalosporins, it is not considered flammable and is generally stable under normal storage conditions [].
Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . Its primary mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . This binding prevents the formation of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell death or lysis .
Ceftizoxime is commonly used in in vitro research to assess its effectiveness against various bacterial strains and determine its minimum inhibitory concentration (MIC) . This information helps researchers understand the susceptibility of different bacteria to the drug and guide the selection of appropriate antibiotics for specific infections.
Ceftizoxime is used in animal models of various bacterial infections, such as pneumonia, urinary tract infections, and skin and soft tissue infections . These studies help evaluate the efficacy of ceftizoxime in treating these infections and compare its effectiveness to other antibiotics.
Researchers are investigating the use of nanocarriers, such as pectin-based nanoparticles, to deliver ceftizoxime more effectively . This approach aims to improve drug targeting, reduce side effects, and potentially enhance its therapeutic efficacy.
Ceftizoxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis, specifically at the last stage where peptidoglycan cross-linking occurs. This action is mediated through binding to penicillin-binding proteins (PBPs), which leads to cell lysis facilitated by autolytic enzymes . Unlike other cephalosporins, ceftizoxime is resistant to hydrolysis by certain beta-lactamases, making it effective against resistant strains of bacteria .
Ceftizoxime demonstrates significant activity against a variety of pathogens, including:
The synthesis of ceftizoxime involves several key steps:
This synthetic pathway allows for the production of ceftizoxime that maintains its antibacterial efficacy while being resistant to enzymatic degradation .
Ceftizoxime has been utilized in clinical settings for treating various infections such as:
Despite its withdrawal from the U.S. market, ceftizoxime remains relevant in some regions and clinical studies due to its effectiveness against specific bacterial strains .
Ceftizoxime can interact with other medications, which may affect its efficacy or increase the risk of adverse effects. Notably:
Adverse effects are generally mild but can include hypersensitivity reactions such as rash or urticaria .
Ceftizoxime shares similarities with other third-generation cephalosporins but exhibits unique properties that distinguish it:
Compound Name | Spectrum of Activity | Resistance to Beta-Lactamases | Unique Features |
---|---|---|---|
Ceftazidime | Broad spectrum including Pseudomonas | Moderate | Effective against Pseudomonas aeruginosa |
Cefotaxime | Broad spectrum | Moderate | Metabolized; used for severe infections |
Moxalactam | Broad spectrum | Low | Not commonly used; unique structure |
Ceftizoxime's unique structure lacks the C-3 side chain found in other cephalosporins, enhancing its stability against hydrolytic enzymes while maintaining broad-spectrum efficacy .
Irritant;Health Hazard